Brequinar Sodium is the sodium salt form of Brequinar. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
Brequinar sodium
CAS No.: 96201-88-6
Cat. No.: VC0522016
Molecular Formula: C23H14F2NNaO2
Molecular Weight: 397.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 96201-88-6 |
---|---|
Molecular Formula | C23H14F2NNaO2 |
Molecular Weight | 397.3 g/mol |
IUPAC Name | sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate |
Standard InChI | InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 |
Standard InChI Key | PZOHOALJQOFNTB-UHFFFAOYSA-M |
Isomeric SMILES | CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] |
SMILES | CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O.[Na+] |
Canonical SMILES | CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] |
Appearance | Solid powder |
Chemical and Structural Properties of Brequinar Sodium
Molecular Characteristics
Brequinar sodium (C₂₃H₁₄F₂NNaO₂) is the sodium salt of brequinar, characterized by a quinoline core substituted with fluorine atoms and a biphenyl group. Its molecular weight is 397.3 g/mol, and it exists as an achiral compound with no defined stereocenters . The sodium salt enhances solubility, facilitating intravenous administration in clinical settings.
Table 1: Key Chemical Properties of Brequinar Sodium
Synthesis and Derivatives
First synthesized in the 1980s, brequinar’s structure-activity relationship studies highlighted the importance of the 6-fluoro and 3-methyl groups for inhibiting dihydroorotate dehydrogenase (DHODH) . Modifications to the biphenyl moiety have been explored to optimize binding affinity and metabolic stability, though none have surpassed the original compound’s efficacy in preclinical models .
Mechanism of Action: Pyrimidine Biosynthesis Inhibition
Targeting Dihydroorotate Dehydrogenase (DHODH)
Brequinar sodium exerts its primary effect by non-competitively inhibiting DHODH, a mitochondrial enzyme critical for the de novo synthesis of pyrimidines. DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in uridine monophosphate (UMP) production . By depleting intracellular pyrimidine pools, brequinar disrupts DNA/RNA synthesis and cell proliferation .
Immunosuppressive vs. Antineoplastic Effects
-
Immunosuppression: In T-cells, pyrimidine depletion blocks clonal expansion during antigen presentation, suppressing graft rejection . Interestingly, murine studies show that brequinar’s immunosuppression is only partially reversible with uridine, suggesting additional mechanisms such as inhibition of tyrosine phosphorylation in lymphocytes .
-
Antitumor Activity: Cancer cells reliant on de novo pyrimidine synthesis are particularly vulnerable. Brequinar synergizes with 5-fluorouracil (5-FU) by exacerbating thymidylate synthase inhibition, though this synergy is negated in tumors with high uridine salvage capacity .
Table 2: Pharmacodynamic Effects of Brequinar Sodium
Parameter | Effect | Source |
---|---|---|
DHODH Inhibition | IC₅₀ = 10 nM | |
Plasma Cmax | 30.6 μg/mL (170 mg/m² dose) | |
AUC (0–24h) | 54 μg·h/mL | |
Uridine Reversal | Effective ≤30 μM Brequinar |
Pharmacokinetics and Metabolism
Absorption and Distribution
Phase I trials demonstrated dose-linear pharmacokinetics within the 10–40 mg/m² range, with a terminal half-life of 15–20 hours . The drug exhibits extensive tissue distribution, with preferential accumulation in lymphoid organs and tumors . Protein binding exceeds 95%, limiting renal excretion .
Metabolism and Excretion
Brequinar undergoes hepatic metabolism via cytochrome P450 (CYP3A4), producing inactive hydroxylated metabolites. Less than 10% is excreted unchanged in urine, necessitating dose adjustments in hepatic impairment .
Clinical Applications and Trial Data
Organ Transplantation
In preclinical models, brequinar prevented acute rejection in cardiac and renal allografts at doses of 12–25 mg/kg/day. When combined with cyclosporine or tacrolimus, it reduced calcineurin inhibitor doses by 50%, mitigating nephrotoxicity . A phase II trial in liver transplant recipients reported 1-year graft survival of 78% vs. 65% for cyclosporine alone, but dose-limiting thrombocytopenia halted further development .
Oncology Trials
-
Solid Tumors: A phase I study (n=32) established 1,400 mg/m²/week as the maximum tolerated dose, with dose-limiting mucositis and myelosuppression . Partial responses were observed in 15% of colorectal cancer patients.
-
Hematologic Malignancies: In a phase II trial for relapsed AML, brequinar monotherapy achieved complete remission in 8% of patients, with median survival of 5.2 months .
Table 3: Clinical Outcomes in Select Trials
Indication | Phase | Response Rate | Median Survival | Toxicity (Grade ≥3) |
---|---|---|---|---|
Colorectal Cancer | I/II | 15% PR | 8.1 months | Mucositis (32%) |
AML (Relapsed) | II | 8% CR | 5.2 months | Neutropenia (45%) |
Combination Therapies and Resistance Mechanisms
Synergy with 5-Fluorouracil
In murine Colon 26 models, brequinar pretreatment followed by 5-FU increased tumor growth inhibition from 40% to 82% . This synergy relies on sequential DHODH and thymidylate synthase blockade, but is absent in uridine-rich environments like Colon 38 tumors .
Uridine Salvage and Resistance
Uridine phosphorylase overexpression in tumors enables pyrimidine salvage, conferring brequinar resistance. Co-administration of dipyridamole (a nucleoside transport inhibitor) partially restores sensitivity in vitro, but clinical translation has been limited by additive toxicity .
Current Status and Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume